7-Fluoro-3-iodochromen-4-one
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Overview
Description
7-Fluoro-3-iodochromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by the presence of fluorine and iodine atoms at the 7th and 3rd positions, respectively, on the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodochromen-4-one typically involves the iodination of a fluorinated chromone precursor. One common method is the direct coupling of 3-iodochromen-4-ones with heteroaromatics via a photochemical reaction. This reaction is carried out in acetonitrile under a mercury lamp without any additives, providing a catalyst- and base-free approach .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-iodochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Stille cross-coupling reactions, to form various arylated derivatives.
Common Reagents and Conditions:
Photochemical Reactions: Acetonitrile, mercury lamp.
Cross-Coupling Reactions: Palladium catalysts, boron reagents, and tetrathiophentins.
Major Products Formed:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-iodochromen-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, chromen-4-one derivatives have been shown to inhibit tyrosine protein kinase activity and α-glucosidases .
Comparison with Similar Compounds
- 6-Fluoro-3-iodochromone
- 3-Iodochromone
- Fluorinated Indoles
Comparison: 7-Fluoro-3-iodochromen-4-one is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be synthesized using more straightforward and efficient methods .
Properties
Molecular Formula |
C9H4FIO2 |
---|---|
Molecular Weight |
290.03 g/mol |
IUPAC Name |
7-fluoro-3-iodochromen-4-one |
InChI |
InChI=1S/C9H4FIO2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |
InChI Key |
MJVQUDSKIIWEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C(C2=O)I |
Origin of Product |
United States |
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